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Compound of Interest

Compound Name: Isoquinoline-5-boronic acid

Cat. No.: B1330735

This technical guide provides a comprehensive overview of the key spectroscopic data for
isoquinoline-5-boronic acid, a versatile building block in medicinal chemistry and materials
science. The document is intended for researchers, scientists, and professionals in drug
development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics.

Mass Spectrometry (MS)

Mass spectrometry of isoquinoline-5-boronic acid confirms its molecular weight and provides
insights into its fragmentation patterns. The data presented below was obtained from Gas
Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Mass Spectrometry Data for Isoquinoline-5-boronic acid

Parameter Value Reference
Molecular Formula CoHsBNO:2 [1]
Molecular Weight 172.98 g/mol [1]

Major m/z Peaks

Top Peak 173 [1]
2nd Highest 156 [1]
3rd Highest 128 [1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra for boronic acids can be challenging due to the
tendency of the boronic acid group to form cyclic, trimeric anhydrides (boroxines), which can
lead to peak broadening. The use of a coordinating solvent such as dimethyl sulfoxide-de
(DMSO-de) is often employed to break up these oligomeric species and provide sharper
signals. While specific, publicly available experimental spectra for isoquinoline-5-boronic
acid are limited, a supplier of this compound confirms that its proton NMR conforms to the
expected structure.[2] The following tables present the predicted *H and 3C NMR chemical
shifts.

Predicted *H NMR Data

Table 2: Predicted *H NMR Chemical Shifts for Isoquinoline-5-boronic acid in DMSO-ds

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~9.3 S 1H H1

~8.5 d 1H H3

~8.4 d 1H H8

~8.2 d 1H H4

~8.0 (broad s) 2H B(OH)2

~7.8 t 1H H7

~7.7 d 1H H6

Note: The chemical shifts are predicted based on the analysis of isoquinoline and related
substituted aromatic boronic acids. The broad singlet for the B(OH)2z protons is characteristic
and its chemical shift can vary with concentration and water content.

Predicted **C NMR Data

Table 3: Predicted 3C NMR Chemical Shifts for Isoquinoline-5-boronic acid in DMSO-de
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Chemical Shift (8) ppm Assignment
~152 C1l

~143 C3

~137 C8a

~135 Cs8

~130 Cda

~129 C7

~128 C6

~127 C4

Not observed C5 (ipso-carbon)

Note: The carbon atom attached to the boronic acid group (ipso-carbon) often exhibits a very
broad signal or is not observed in 13C NMR spectra due to quadrupolar relaxation of the
attached boron atom.

Infrared (IR) Spectroscopy

The IR spectrum of isoquinoline-5-boronic acid is expected to show characteristic absorption
bands corresponding to its aromatic structure and the boronic acid functional group. While a
specific experimental spectrum is not readily available, the predicted key absorptions are listed
below based on the analysis of isoquinoline and general frequencies for boronic acids.

Table 4: Predicted IR Absorption Bands for Isoquinoline-5-boronic acid
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Functional Group

Wavenumber (cm~12) Intensity . .

Vibration
~3600-3200 Strong, Broad O-H stretch (from B(OH)z2)
~3100-3000 Medium Aromatic C-H stretch
~1620-1580 Medium-Strong C=C and C=N ring stretching
~1500-1400 Medium-Strong Aromatic ring stretching
~1350 Strong B-O stretch
900675 Strong Aromatic C-H out-of-plane

bend

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic
analysis of isoquinoline-5-boronic acid.

NMR Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of isoquinoline-5-boronic acid is
dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The use of DMSO-ds
helps to minimize the formation of boroxine anhydrides, leading to a clearer spectrum.

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz (or higher)
spectrometer.

* 1H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to
obtain a good signal-to-noise ratio. The spectral width is typically set from 0 to 10 ppm.

e 13C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower
natural abundance of 13C and potential quadrupolar broadening effects, a longer acquisition
time with a higher number of scans is typically required. The spectral width is generally set
from 0 to 160 ppm.
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Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier
transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the
residual solvent peak of DMSO-ds (06 = 2.50 ppm for *H and & = 39.52 ppm for 13C).

IR Spectroscopy

Sample Preparation: A small amount of the solid isoquinoline-5-boronic acid is placed
directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm~* with
a resolution of 4 cm~*. A background spectrum of the clean ATR crystal is recorded prior to
the sample measurement.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. The spectrum is typically displayed in terms of transmittance or absorbance
versus wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of isoquinoline-5-boronic acid is prepared in a
volatile organic solvent such as methanol or dichloromethane.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source is used.

GC Separation: The sample is injected into the GC, where it is vaporized and separated on a
capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is
programmed to ramp up to ensure separation from any impurities.

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer
where it is ionized by electron impact (typically at 70 eV). The resulting ions are then
separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and the
fragmentation pattern, which can be compared to spectral libraries for confirmation.
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Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like isoquinoline-5-boronic acid.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Isoquinoline-5-boronic acid | COH8BNOZ2 | CID 599474 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. Isoquinoline-5-boronic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals
[thermofisher.com]

 To cite this document: BenchChem. [Spectroscopic Profile of Isoquinoline-5-boronic acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330735#spectroscopic-data-of-isoquinoline-5-
boronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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